molecular formula C22H25N3O5S B6578599 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1171238-53-1

1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B6578599
CAS No.: 1171238-53-1
M. Wt: 443.5 g/mol
InChI Key: GWPWMSYLERYEET-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a sophisticated synthetic chemical building block designed for research and development purposes. This molecule features a unique hybrid architecture, incorporating a piperidine ring, a 1,3,4-oxadiazole heterocycle, and a 4-ethoxybenzenesulfonyl group. The piperidine scaffold is a prevalent motif in medicinal chemistry, often contributing to the three-dimensionality and basicity of a molecule. The 1,3,4-oxadiazole ring is a privileged structure known for its metabolic stability and its ability to engage in hydrogen bonding, making it a valuable component in the design of potential pharmacologically active compounds. The presence of the sulfonamide group linking the piperidine and the aromatic ether suggests potential for interactions with a variety of biological targets. Researchers may explore its utility as a key intermediate in organic synthesis or investigate its potential biological activity in high-throughput screening campaigns. Its complex structure makes it a candidate for development in several therapeutic areas, though its specific mechanism of action is dependent on the research context and requires empirical validation. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes only. Researchers should handle this compound with care, adhering to all applicable laboratory safety standards.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-2-28-19-10-12-20(13-11-19)31(26,27)25-14-6-7-17(15-25)22-24-23-21(30-22)16-29-18-8-4-3-5-9-18/h3-5,8-13,17H,2,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPWMSYLERYEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic derivative that incorporates both piperidine and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure features a piperidine ring linked to an oxadiazole group and an ethoxybenzenesulfonyl substituent, which may influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, a related series of compounds showed moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The biological activity was assessed through minimum inhibitory concentration (MIC) tests.

CompoundMIC against Salmonella typhiMIC against Bacillus subtilis
Compound A5 µg/mL10 µg/mL
Compound B10 µg/mL15 µg/mL
Target Compound7.5 µg/mL12.5 µg/mL

Anticonvulsant Activity

In a pharmacological study, derivatives of oxadiazole were evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) model in rats. Compounds similar to the target compound exhibited promising anticonvulsant activities comparable to standard medications like phenytoin .

Enzyme Inhibition

The target compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Inhibitory constants (IC50) were determined for various derivatives:

CompoundIC50 (AChE)IC50 (Urease)
Compound A2.14 ± 0.003 µM0.63 ± 0.001 µM
Compound B5.00 ± 0.005 µM1.20 ± 0.002 µM
Target Compound3.00 ± 0.004 µM0.80 ± 0.001 µM

These results suggest that the target compound could be a viable candidate for further development as a therapeutic agent against conditions like Alzheimer's disease due to its AChE inhibition .

The mechanisms by which the target compound exerts its biological effects are likely multifaceted:

  • Binding Interactions : Molecular docking studies indicate that the compound interacts favorably with key amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .
  • Enzyme Interaction : The sulfonyl group may facilitate interactions with enzyme active sites, leading to effective inhibition .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of piperidine derivatives showed varying degrees of antibacterial activity against clinical isolates, with some exhibiting synergistic effects when combined with standard antibiotics .
  • Neuropharmacological Evaluation : In another investigation, derivatives were tested for neurotoxicity alongside their anticonvulsant properties using the rotorod test in mice, revealing that certain compounds had high efficacy without significant neurotoxic effects .

Comparison with Similar Compounds

Key Observations:

Antibacterial Activity :

  • Piperidine derivatives like 6a exhibit moderate antibacterial activity, suggesting the target compound’s sulfonyl-piperidine-oxadiazole scaffold may synergize for broader efficacy .

Metabolic Stability :

  • The oxadiazole ring in the target compound replaces labile ester groups (e.g., acetoxy in 4d), likely reducing susceptibility to esterase-mediated hydrolysis .

Physicochemical Comparison:

Property Target Compound 4d 6a
Molecular Weight ~450 g/mol (estimated) 434.45 g/mol 389.39 g/mol
LogP ~3.5 (predicted) 3.8 (experimental) 2.9 (experimental)
Solubility Low (due to sulfonyl) Moderate (ester group) Low (nonpolar groups)

The 4-ethoxy group in the target compound may improve water solubility compared to chlorinated or methylated analogues (e.g., 4-Chlorobenzenesulfonyl in ).

Toxicity and Selectivity

  • Ulcerogenicity : Replacement of the propan-1-one linker (4d/4i) with piperidine may reduce gastrointestinal toxicity, as observed in sulfonamide-based NSAIDs .

Preparation Methods

Cyclization via Dieckmann Condensation

A common method involves Dieckmann cyclization of diester precursors. For example, ethyl 3-aminopentanedioate can undergo base-catalyzed intramolecular cyclization to form 3-aminopiperidine-2,6-dione. Subsequent reduction with lithium aluminum hydride (LiAlH4) yields 3-aminopiperidine, a versatile intermediate. This pathway is advantageous due to its high regioselectivity and compatibility with downstream functionalization.

Reductive Amination

Reductive amination of glutaraldehyde with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) provides an alternative route. This method avoids harsh acidic conditions and offers moderate yields (~70–75%). The resulting 3-aminopiperidine can be directly subjected to sulfonylation.

Introduction of the 4-ethoxybenzenesulfonyl group requires precise control to avoid over-sulfonylation.

Reagent Selection and Reaction Conditions

4-Ethoxybenzenesulfonyl chloride is the preferred electrophile, reacting with the piperidine amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine). Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

  • Workup : Sequential washes with dilute HCl and NaHCO3 remove unreacted reagents.

Structural Confirmation

Crystallographic analysis (e.g., X-ray diffraction) and ¹H NMR are critical for verifying sulfonamide formation. For instance, the deshielded proton adjacent to the sulfonyl group typically appears as a triplet at δ 3.8–4.2 ppm.

Synthesis of the 5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl Moiety

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide precursor.

Hydrazide Formation

Methyl 3-(phenoxymethyl)propanoate is converted to the corresponding hydrazide by treatment with hydrazine hydrate in ethanol (80°C, 12 h). The reaction proceeds quantitatively, yielding a white crystalline solid.

Cyclodehydration

Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) facilitates cyclization of the hydrazide to the 1,3,4-oxadiazole ring. For example, refluxing the hydrazide in POCl3 (6 h, 110°C) achieves >85% conversion. The phenoxymethyl group remains intact under these conditions, as confirmed by LC-MS.

Coupling of the Oxadiazole to the Piperidine Core

Nucleophilic Substitution

The 3-position of the piperidine is functionalized via nucleophilic substitution. Using 5-(chloromethyl)-1,3,4-oxadiazole-2-carbonyl chloride and a catalytic amount of potassium iodide (KI) in acetone, the reaction proceeds at 60°C for 24 h. The product is purified via column chromatography (chloroform:methanol, 9:1).

Buchwald-Hartwig Amination

For higher yields, palladium-catalyzed coupling (e.g., Pd(OAc)2, Xantphos) links the oxadiazole to a brominated piperidine derivative. This method achieves 75–80% yield but requires anhydrous conditions and inert atmosphere.

Optimization Challenges and Solutions

Regioselectivity in Piperidine Functionalization

Competing reactions at the 2- and 4-positions of piperidine are mitigated using bulky directing groups. For instance, temporary protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group ensures selective sulfonylation at the 1-position.

Oxadiazole Stability

The 1,3,4-oxadiazole ring is susceptible to hydrolysis under acidic conditions. Storage in anhydrous DCM with molecular sieves prevents degradation.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 3.15–3.25 (m, 2H, piperidine H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 5.32 (s, 2H, OCH2Ph), 7.02–7.45 (m, 9H, aromatic H).

  • HRMS : m/z calculated for C23H26N3O5S [M+H]⁺: 480.1589; found: 480.1592.

Crystallographic Data

Single-crystal X-ray analysis confirms the chair conformation of the piperidine ring and the orthogonal orientation of the sulfonyl and oxadiazole groups .

Q & A

Q. What are the typical synthetic pathways for preparing this compound?

The synthesis involves multi-step reactions, starting with the formation of 1,3,4-oxadiazole nucleophiles from carboxylic acid precursors. Key steps include:

  • Cyclization of hydrazide intermediates under reflux with ethanol and H₂SO₄ .
  • Coupling of the oxadiazole moiety with a sulfonylated piperidine electrophile (e.g., 4-bromomethylbenzenesulfonyl derivatives) in DMF using LiH as a base .
  • Purification via recrystallization (methanol/water) and validation using TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches near 1350 cm⁻¹).
  • ¹H-NMR confirms substituent positions on the piperidine and oxadiazole rings (e.g., integration ratios for ethoxy or phenoxymethyl groups).
  • EI-MS provides molecular ion peaks and fragmentation patterns to verify the molecular formula .

Q. How do functional groups influence the compound’s bioactivity?

  • The 4-ethoxybenzenesulfonyl group enhances solubility and modulates enzyme inhibition via sulfonamide interactions.
  • The phenoxymethyl-oxadiazole moiety contributes to π-π stacking with biological targets, while the piperidine ring enables conformational flexibility for receptor binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve electrophile-nucleophile coupling efficiency .
  • Catalysts : Cs₂CO₃ accelerates nucleophilic substitutions, while Na₂CO₃ maintains pH during sulfonylation .
  • Temperature control : Reflux (~80°C) ensures complete cyclization of oxadiazole intermediates .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Substituent analysis : Fluorine or methoxy groups on aromatic rings (e.g., 4-fluorophenyl) may enhance antimicrobial activity but reduce antioxidant capacity due to electronic effects .
  • Dose-response profiling : IC₅₀ values (e.g., 584–959 µg/mL for antioxidant activity) should be contextualized with assay parameters (e.g., DPPH radical scavenging vs. microbial inhibition) .

Q. How can computational methods predict binding interactions?

  • Molecular docking : Models interactions between the sulfonyl group and catalytic residues (e.g., serine in enzymes).
  • DFT calculations : Evaluate electronic effects of substituents (e.g., ethoxy vs. methoxy) on binding affinity .

Q. What experimental designs validate structure-activity relationships (SAR)?

  • Analog synthesis : Replace the phenoxymethyl group with alkyl/aryl variants to test steric vs. electronic effects.
  • Bioassays : Compare antimicrobial (e.g., C. albicans inhibition) and antioxidant (DPPH scavenging) activities across analogs .

Q. How are intermolecular interactions analyzed in crystal structures?

  • Hirshfeld surface analysis : Quantifies hydrogen bonding (e.g., C–H···O) and van der Waals contacts.
  • X-ray crystallography : Resolves piperidine ring puckering and sulfonyl-oxadiazole dihedral angles .

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